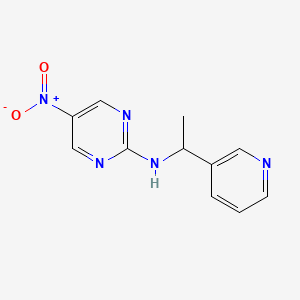![molecular formula C14H17NO4 B7586791 (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), a member of the G protein-coupled receptor family.
Mechanism of Action
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid acts as a positive allosteric modulator of mGluR4. This receptor is primarily found in the brain and is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have neuroprotective effects and to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release and neuroprotective effects. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in lab experiments is its selectivity for mGluR4. This allows researchers to study the specific effects of mGluR4 activation without interference from other receptors. However, one limitation of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid. One area of interest is the potential therapeutic applications of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in neurological disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another area of interest is the potential use of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid and its effects on neurotransmitter release.
Synthesis Methods
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with a strong acid to yield (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid.
Scientific Research Applications
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11(12(17)18)15-13(19)14(7-4-8-14)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCSFCKOLHJDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)
![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)
